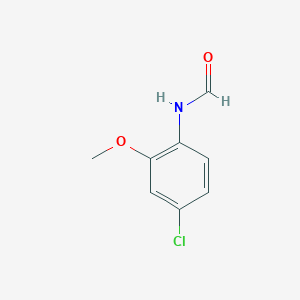

N-(4-chloro-2-methoxyphenyl)formamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

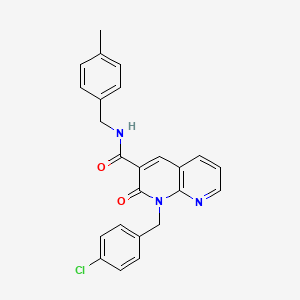

“N-(4-chloro-2-methoxyphenyl)formamide” is a chemical compound with the molecular formula C8H8ClNO2 . It has a molecular weight of 185.61 . The IUPAC name for this compound is 4-chloro-2-methoxyphenylformamide .

Molecular Structure Analysis

The molecular structure of “N-(4-chloro-2-methoxyphenyl)formamide” consists of a formamide group (NHCOH) attached to a phenyl ring. The phenyl ring has a methoxy group (OCH3) and a chlorine atom attached to it .Physical And Chemical Properties Analysis

“N-(4-chloro-2-methoxyphenyl)formamide” has a molecular weight of 185.61 . Other physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found.科学的研究の応用

N-Formylating Reagents for Amines

Formyloxyacetoxyphenylmethane has been identified as a stable, water-tolerant N-formylating reagent suitable for preparing a range of N-formamides, N-formylanilines, and N-formyl-α-amino acids under solvent-free conditions at room temperature. This reagent facilitates the synthesis of complex molecules, including peptides and isocyanides, highlighting the versatility of N-formylating agents in organic synthesis (Chapman et al., 2017).

Synthesis of O-Silylurethanes, Ureas, and Formamides

(4-Methoxyphenyl)amine and its derivatives have been utilized in the synthesis of O-silylurethanes, ureas, and formamides, demonstrating the compound's role as a precursor in various chemical transformations. The structure of trimethylsilyl(4-methoxyphenyl)-carbamate and N-(4-methoxyphenyl)formamide was elucidated through X-ray diffraction (XRD) analysis, providing insights into the molecular architecture of these compounds (Belova et al., 2017).

N-Formylation of Amines

A simple and convenient method for the N-formylation of primary and secondary amines, including amino acids, has been developed using formamide and sodium methoxide. This method offers moderate to excellent yields, demonstrating the potential of N-formylated compounds in the synthesis of biologically active molecules and pharmaceutical intermediates (Joseph et al., 2013).

Lewis Basic Organocatalysts

L-Pipecolinic acid derived formamides have been developed as highly efficient and enantioselective Lewis basic organocatalysts for the reduction of N-aryl imines. These catalysts afford high yields and enantioselectivities under mild conditions, showcasing the utility of formamide derivatives in asymmetric catalysis and organic synthesis (Wang et al., 2006).

N-Formylation Using CO2 with H2

Innovative research has focused on the synthesis of formamides containing unsaturated groups by N-formylation of amines using CO2 and H2. This method employs a Cu(OAc)2–4-dimethylaminopyridine (DMAP) catalytic system, highlighting an environmentally friendly approach to formamide synthesis without the need for toxic carbon monoxide gas (Liu et al., 2017).

特性

IUPAC Name |

N-(4-chloro-2-methoxyphenyl)formamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-12-8-4-6(9)2-3-7(8)10-5-11/h2-5H,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUTRGISQUJLVCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Cl)NC=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chloro-2-methoxyphenyl)formamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-([2,4'-bipyridin]-3-ylmethyl)-2-bromobenzamide](/img/structure/B2993574.png)

![3-[(2,4-dinitrophenyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B2993575.png)

![3-((5-((2,5-dimethylbenzyl)thio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2993586.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diisobutylsulfamoyl)benzamide](/img/structure/B2993588.png)

![2-methoxy-5-(piperidin-1-ylsulfonyl)-N-{2-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide](/img/structure/B2993592.png)

![1-(4-ethoxyphenyl)-3-hydroxy-3-(4-methoxyphenyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2993594.png)

![(2Z)-N-(2,4-dimethylphenyl)-2-{[3-(propan-2-yl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2993596.png)